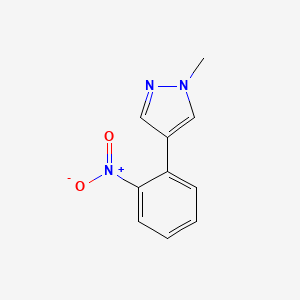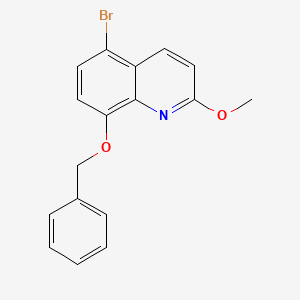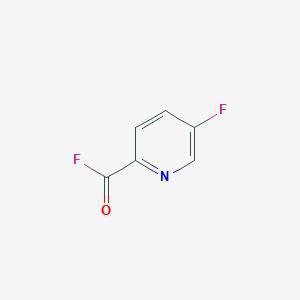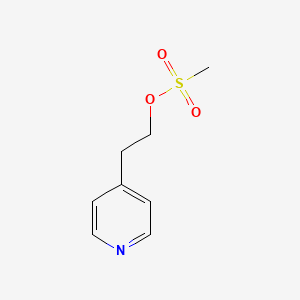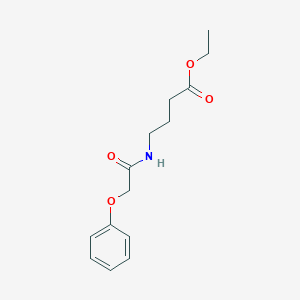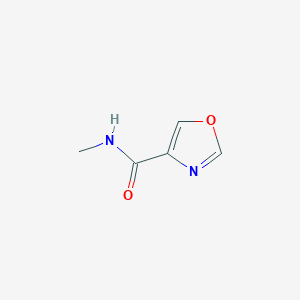
N-Methyl-4-oxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-4-oxazolecarboxamide is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-4-oxazolecarboxamide can be synthesized through several methods. One common approach involves the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This method typically involves the reaction of TosMIC with aldehydes or ketones under basic conditions to form the oxazole ring .
Industrial Production Methods
Industrial production of oxazole-4-carboxylic acid methylamide often involves the use of scalable and efficient catalytic systems. Magnetic nanocatalysts have been explored for their ability to facilitate the synthesis of oxazole derivatives with high yields and reusability . These catalysts offer advantages such as easy separation from reaction mixtures and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-oxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole-4-carboxylic acid.
Reduction: Reduction reactions can convert oxazole-4-carboxylic acid methylamide to its corresponding alcohol derivative.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Palladium-catalyzed reactions with aryl halides are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazole-4-carboxylic acid, oxazole-4-carboxylic acid alcohol derivatives, and various substituted oxazole derivatives .
Scientific Research Applications
N-Methyl-4-oxazolecarboxamide has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Oxazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of oxazole-4-carboxylic acid methylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring structure allows for binding to these targets through various non-covalent interactions, including hydrogen bonding and π-π stacking . This binding can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxazole-4-carboxylic acid: Similar in structure but lacks the methylamide group.
Oxazole-5-carboxylic acid: Differing in the position of the carboxylic acid group.
Isoxazole derivatives: Contain a similar five-membered ring but with different positioning of nitrogen and oxygen atoms.
Uniqueness
N-Methyl-4-oxazolecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamide group enhances its solubility and reactivity compared to other oxazole derivatives .
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
N-methyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C5H6N2O2/c1-6-5(8)4-2-9-3-7-4/h2-3H,1H3,(H,6,8) |
InChI Key |
DMAXGRXCIOFHGT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=COC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-(3-bromo-phenyl)-vinyl]-1H-pyridin-2-one](/img/structure/B8289652.png)
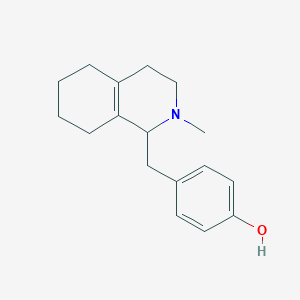
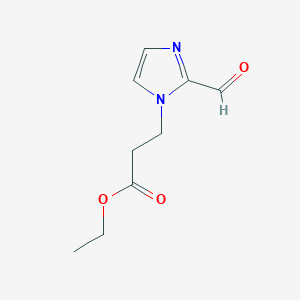
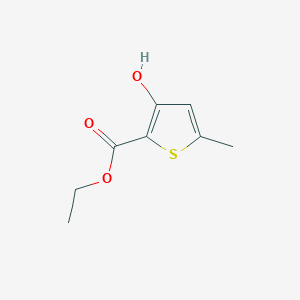
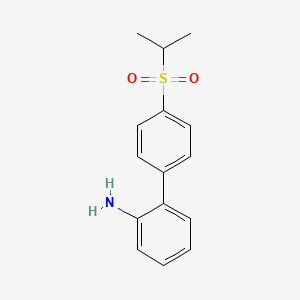
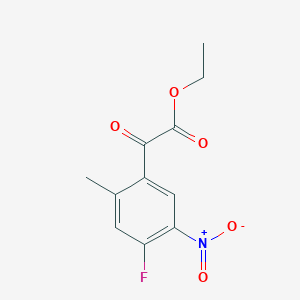
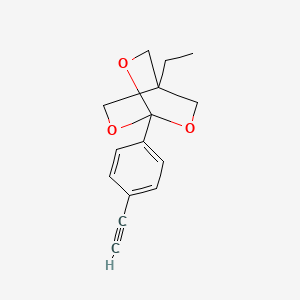
![7-(2-Methoxy-ethoxy)-benzo[b]thiophene](/img/structure/B8289695.png)
![1-[3-Chloro-4-(tetrahydro-pyran-4-ylsulfanyl)-phenyl]-ethanone](/img/structure/B8289699.png)
